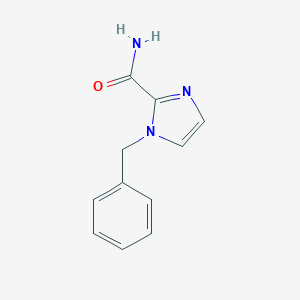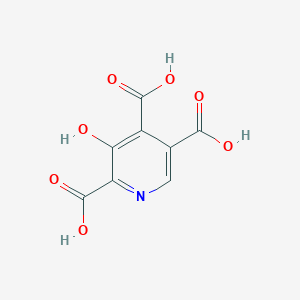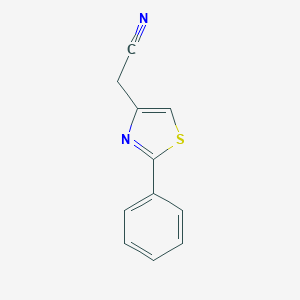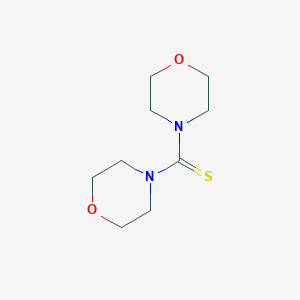
Dimorpholin-4-ylmethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimorpholin-4-ylmethanethione, also known as DMTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. DMTM is a thiol-based compound that possesses a unique structure and chemical properties, making it a promising candidate for diverse research applications.
作用機序
The mechanism of action of Dimorpholin-4-ylmethanethione is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators.
生化学的および生理学的効果
Dimorpholin-4-ylmethanethione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The compound has been shown to reduce oxidative stress in cells and tissues, which is a major contributor to various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
Dimorpholin-4-ylmethanethione has several advantages for laboratory experiments, including its simple synthesis process, high purity, and stability. However, the compound also has some limitations, such as its low solubility in water and limited bioavailability, which may affect its efficacy in certain applications.
将来の方向性
There are several future directions for the research on Dimorpholin-4-ylmethanethione, including the development of new drugs based on its structure and properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the optimization of the synthesis process and the improvement of its solubility and bioavailability may further enhance its potential applications in research and drug development.
Conclusion
In conclusion, Dimorpholin-4-ylmethanethione is a promising compound with diverse potential applications in various research fields. The compound possesses unique chemical properties, which make it an attractive candidate for the development of new drugs and the investigation of various disease models. Further research on Dimorpholin-4-ylmethanethione is necessary to fully understand its mechanism of action and potential applications in research and drug development.
合成法
The synthesis of Dimorpholin-4-ylmethanethione involves the reaction of dimorpholine with carbon disulfide and sodium hydroxide. The reaction produces Dimorpholin-4-ylmethanethione as a white crystalline solid, which can be further purified using recrystallization techniques. The synthesis process is relatively simple and efficient, making Dimorpholin-4-ylmethanethione a readily available compound for research purposes.
科学的研究の応用
Dimorpholin-4-ylmethanethione has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for various diseases.
特性
CAS番号 |
1013-93-0 |
|---|---|
製品名 |
Dimorpholin-4-ylmethanethione |
分子式 |
C9H16N2O2S |
分子量 |
216.3 g/mol |
IUPAC名 |
dimorpholin-4-ylmethanethione |
InChI |
InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 |
InChIキー |
AZHGSCTWVDLDLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)N2CCOCC2 |
正規SMILES |
C1COCCN1C(=S)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



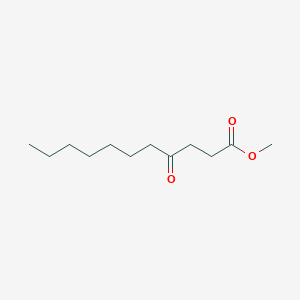
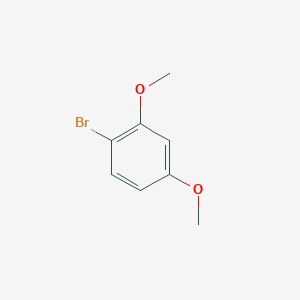
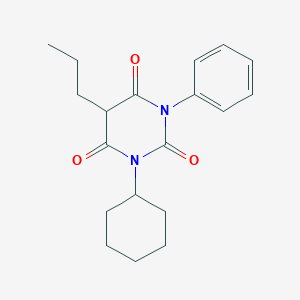
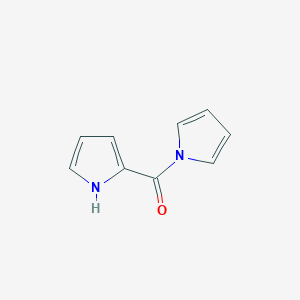
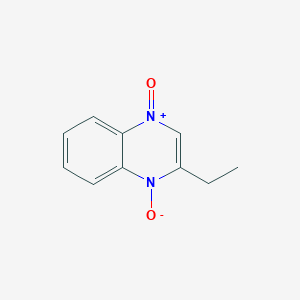
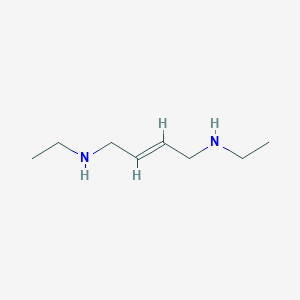
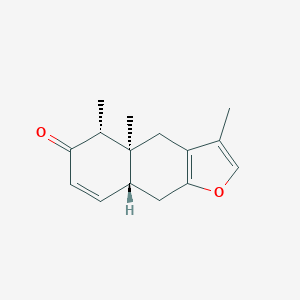
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
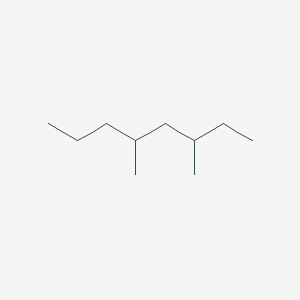
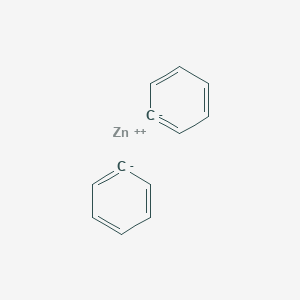
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)
